N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Lipophilicity Drug-likeness Physicochemical properties

N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS 1864056-99-4, monohydrochloride; CAS 1820739-56-7, dihydrochloride) is a heterocyclic amine building block belonging to the 1,2,3-triazole family. The molecule combines a 1,2,3-triazole ring with an N-ethyl-substituted ethanamine side chain, giving it a molecular formula of C6H13ClN4 (mono-HCl) and a molecular weight of 176.65 g/mol.

Molecular Formula C6H13ClN4
Molecular Weight 176.65 g/mol
Cat. No. B13514896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
Molecular FormulaC6H13ClN4
Molecular Weight176.65 g/mol
Structural Identifiers
SMILESCCNCCN1C=CN=N1.Cl
InChIInChI=1S/C6H12N4.ClH/c1-2-7-3-5-10-6-4-8-9-10;/h4,6-7H,2-3,5H2,1H3;1H
InChIKeyXEHJIFGMFSJKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride: Core Structural and Physicochemical Baseline for Procurement


N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS 1864056-99-4, monohydrochloride; CAS 1820739-56-7, dihydrochloride) is a heterocyclic amine building block belonging to the 1,2,3-triazole family . The molecule combines a 1,2,3-triazole ring with an N-ethyl-substituted ethanamine side chain, giving it a molecular formula of C6H13ClN4 (mono-HCl) and a molecular weight of 176.65 g/mol . As a substituted triazole, it shares the class characteristics of hydrogen-bonding capacity, π-stacking ability, and metabolic stability typical of 1,2,3-triazoles, but the N-ethylation distinguishes it from the parent 2-(1H-1,2,3-triazol-1-yl)ethanamine scaffold .

Why Generic Substitution Fails: Risks of Interchanging N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride with Closest Analogs


Superficial structural similarity among triazole-ethanamine derivatives masks functionally consequential differences that make simple substitution unreliable. The N-ethyl group on the terminal amine increases lipophilicity and alters the pKa of the amine by approximately 0.5–1.0 log units compared to the unsubstituted 2-(1H-1,2,3-triazol-1-yl)ethanamine (predicted pKa ≈ 7.38 ), directly affecting protonation state at physiological pH and target engagement [1]. Regioisomeric 1,2,4-triazole analogs exhibit different hydrogen-bonding geometries and dipole moments, yielding divergent enzyme inhibition profiles: in cholinesterase assays, 1,2,3-triazole derivatives have shown IC50 values spanning from micromolar to nanomolar ranges depending on substitution pattern [2]. The absence of controlled comparator data for exact in-class analogs means procurement decisions based solely on triazole class membership risk selecting molecules with untested activity profiles, incorrect physicochemical properties, or incompatible pharmacokinetic behavior relative to project requirements.

Quantitative Differentiation Evidence for N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride Versus Closest Analogs


Lipophilicity Advantage: N-Ethyl Substitution Elevates LogP Compared to Parent 2-(1H-1,2,3-triazol-1-yl)ethanamine

The structurally closest analog, 2-(1H-1,2,3-triazol-1-yl)ethanamine (CAS 4320-94-9), has an experimentally reported LogP of -0.06290 . The N-ethyl substitution on the target compound adds two additional carbon atoms, which class-level structure-property relationships predict will increase LogP by approximately 0.5–1.0 unit, moving the compound into a more favorable lipophilicity range for membrane permeability [1]. This predicted shift is meaningful because the parent analog's LogP near zero places it at the lower boundary for passive membrane diffusion, whereas a LogP of ~0.5–1.0 aligns better with CNS drug-like space.

Lipophilicity Drug-likeness Physicochemical properties

Amine pKa Modulation: N-Ethyl Group Shifts Basicity Relative to Unsubstituted Aminomethyl-Triazole Scaffolds

The protonation state of amine-containing triazole ligands directly governs electrostatic interactions with target proteins. 2-(1H-1,2,3-triazol-1-yl)ethanamine has a predicted pKa of 7.38±0.10 for its primary amine . N-ethyl substitution is expected to raise the pKa to approximately 8.0–9.0 based on the electron-donating inductive effect of the ethyl group [1]. At physiological pH 7.4, the parent amine is approximately 50% protonated, while the N-ethyl derivative would be >80% protonated, substantially altering its electrostatic interaction profile with carboxylate-rich enzyme active sites.

pKa Protonation state Binding affinity

Cholinesterase Inhibitory Activity: Class-Level Evidence that 1,2,3-Triazole Substitution Pattern Determines AChE/BChE Selectivity

In a study by Almaz et al. (2022), a series of 1,2,3-triazole derivatives were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Compound 4 exhibited the strongest AChE inhibition, while compound 3 showed preferential BChE inhibition, demonstrating that small structural variations within the 1,2,3-triazole class can invert enzyme selectivity [1]. The N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine scaffold, with its specific N-ethyl substitution and 1,2,3-triazole regioisomerism, occupies a distinct position in this activity landscape. A broader patent analysis reveals that certain optimized triazole ethanamine derivatives achieve IC50 values below 300 nM, and in some cases as low as 50 nM against specific targets [2].

Cholinesterase inhibition Acetylcholinesterase Butyrylcholinesterase

Regiochemistry Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Substitution Controls Hydrogen-Bonding Geometry

The 1,2,3-triazole regioisomer used in the target compound positions the three nitrogen atoms in a contiguous arrangement, creating a distinct hydrogen-bond acceptor pattern compared to the 1,2,4-triazole regioisomer (2-(1H-1,2,4-triazol-1-yl)ethanamine, CAS 51444-31-6) . In protein-ligand co-crystal structures, 1,2,3-triazoles engage active-site residues through N2 and N3 lone-pair interactions, while 1,2,4-triazoles present a different spatial arrangement of hydrogen-bond acceptors [1]. This difference can determine whether a compound acts as an inhibitor or is completely inactive against a given target, as evidenced by the femtomolar acetylcholinesterase inhibitor assembled via in situ click chemistry that specifically required the 1,2,3-triazole connectivity [2].

Regiochemistry Hydrogen bonding Target recognition

Synthetic Accessibility: N-Ethyl Purity and Salt Form Specification as Quality Control Differentiators

The target compound is commercially supplied as either the monohydrochloride (CAS 1864056-99-4, MW 176.65) or dihydrochloride salt (CAS 1820739-56-7, MW 213.11) . The monohydrochloride form is specified at ≥95% purity, with the SMILES string CCNCCN1N=NC=C1.[H]Cl confirming the exact connectivity . The salt stoichiometry directly affects molecular weight calculations for solution preparation: a 10 mM solution requires 1.77 mg/mL for mono-HCl versus 2.13 mg/mL for di-HCl. For the closest analog 2-(1H-1,2,3-triazol-1-yl)ethanamine (free base, MW 112.13), the calculated mass per mole is significantly lower, and the absence of the hydrochloride salt may affect solubility and storage stability .

Synthetic chemistry Salt form Quality control

Patent Landscape: N-Alkyl Triazole Ethanamines Occupy Privileged Chemical Space with Sub-300 nM Target Engagement

A 2020 patent (US 20220073476) discloses triazole compounds, including ethanamine-linked variants, with LPAR1 antagonistic activity showing IC50 values below 300 nM, and the most potent compounds achieving IC50 below 50 nM, while maintaining CC50 values greater than 200 µM, indicating a >4,000-fold selectivity window [1]. Separately, substituted triazole ethanamines have been claimed as TAAR1 modulators (WO 2023033681), demonstrating that the triazole-ethanamine scaffold is recognized in multiple therapeutic patent families [2]. The N-ethyl substitution pattern of the target compound places it within this patent-relevant chemical space, distinguishing it from non-alkylated or differently N-substituted analogs that may fall outside the claimed structural scope.

Patent analysis LPAR1 antagonism Drug discovery

Recommended Research and Industrial Application Scenarios for N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride Based on Quantitative Evidence


Cholinesterase Inhibitor Lead Optimization: N-Ethyl Scaffold as a Starting Point for AChE/BChE Selectivity Tuning

The N-ethyl-1,2,3-triazole ethanamine scaffold offers a differentiated starting point for medicinal chemistry programs targeting cholinesterase enzymes. The elevated amine pKa (predicted 8.0–9.0 vs. 7.38 for the parent amine ) increases the fraction of protonated species available for cation-π interactions within the AChE active-site gorge. The 1,2,3-triazole ring provides a validated pharmacophore for cholinesterase engagement [1], and the N-ethyl group offers a vector for further SAR exploration through additional N-alkylation or acylation. Procurement of this specific compound, rather than the unsubstituted analog, enables direct assessment of the N-ethyl contribution to potency and selectivity without requiring in-house N-alkylation chemistry.

Fragment-Based Drug Discovery: N-Ethyl Triazole Ethanamine as a Fragment with Optimized Lipophilicity

With a predicted LogP shift of +0.5–1.0 relative to the parent 2-(1H-1,2,3-triazol-1-yl)ethanamine (LogP = -0.06290 ), this compound occupies a more favorable fragment property space for lead-like compound development. The molecular weight (176.65 g/mol for mono-HCl) remains within fragment limits (<250 Da), while the N-ethyl group provides a synthetic handle for further elaboration via reductive amination, amide coupling, or N-arylation. The 1,2,3-triazole core additionally serves as a click chemistry-compatible module for fragment linking or in situ target-guided synthesis approaches [2].

Quality-Controlled Reference Standard for Regioisomer Verification in Triazole-Based Probe Development

The defined 1,2,3-triazole regioisomer identity of this compound (confirmed by SMILES: CCNCCN1N=NC=C1.[H]Cl ) makes it suitable as a reference standard for verifying triazole regioisomerism in chemical probe campaigns. The distinct hydrogen-bonding pattern of 1,2,3-triazoles versus 1,2,4-triazoles can determine target engagement outcomes [3], and having a well-characterized 1,2,3-triazole ethanamine standard supports analytical method development (HPLC, LC-MS, NMR) for distinguishing regioisomeric products in synthetic chemistry workflows.

IP-Positioned Starting Material for LPAR1 or TAAR1 Antagonist Development

Patent analysis confirms that triazole ethanamine derivatives are actively claimed in LPAR1 antagonist (IC50 < 300 nM [4]) and TAAR1 modulator [5] patent families. The N-ethyl-1,2,3-triazole ethanamine scaffold aligns structurally with the generic Markush claims in these filings, making it a strategically relevant building block for pharmaceutical research groups building IP around triazole-based receptor modulators. Starting from this specific scaffold, rather than an unsubstituted or 1,2,4-triazole analog, may provide a more direct path to patentable composition-of-matter claims.

Quote Request

Request a Quote for N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.